

"history and discovery of 2-mercaptobenzothiazole derivatives"

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An In-depth Technical Guide on the History and Discovery of 2-Mercaptobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (MBT) and its derivatives represent a cornerstone class of heterocyclic compounds, whose journey spans from revolutionizing industrial processes to emerging as a privileged scaffold in medicinal chemistry. First discovered as a potent accelerator for rubber vulcanization, the unique chemical properties of the benzothiazole ring and its thiol substituent have paved the way for a vast array of applications. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and multifaceted applications of these compounds. It details key experimental methodologies, summarizes quantitative data on their biological activities, and illustrates critical chemical and biological pathways, offering a foundational resource for professionals engaged in chemical research and drug development.

History and Discovery

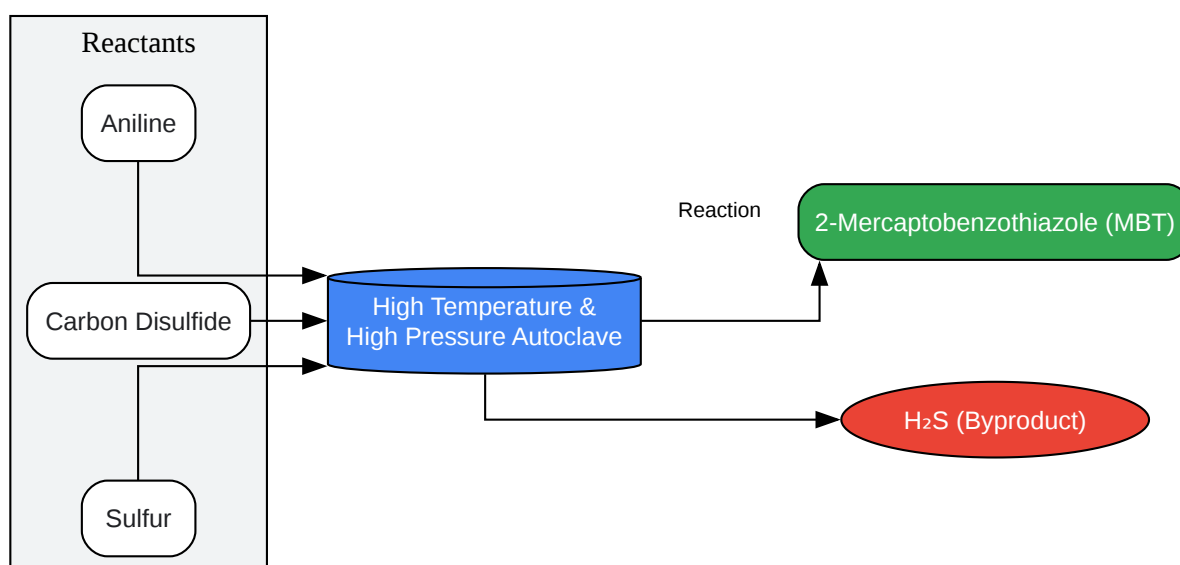
The genesis of 2-mercaptobenzothiazole is intrinsically linked to the automotive industry's rapid growth in the early 20th century. The demand for more durable and resilient rubber tires spurred research into improving the sulfur vulcanization process. The initial methods were slow and required high temperatures, often degrading the rubber's quality.

The discovery of MBT is credited to the chemist A.W. Hofmann, who first prepared it by reacting 2-aminothiophenol with carbon disulfide.[1][2] However, its industrial significance was not realized until the 1920s, when researchers at Pirelli and Goodyear Tire & Rubber demonstrated its remarkable efficacy as a vulcanization accelerator.[3] This breakthrough allowed rubber to be vulcanized with less sulfur and at milder temperatures, yielding a stronger, more durable product.[4][5] This discovery was a pivotal moment, replacing toxic and inefficient accelerators and setting a new standard in rubber manufacturing.[5] Since this initial application, the scope of MBT's utility has expanded dramatically, leading to its use as a corrosion inhibitor, fungicide, and a versatile building block in the synthesis of pharmacologically active agents.[6][7]

Synthesis of 2-Mercaptobenzothiazole and Its Derivatives

Industrial Synthesis of 2-Mercaptobenzothiazole

The primary industrial method for synthesizing MBT involves the high-temperature and high-pressure reaction of aniline, carbon disulfide, and sulfur.[8] This process, while effective, has been optimized over the years to improve yield and develop greener synthesis protocols.[1][4]



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Figure 1: Industrial synthesis of 2-Mercaptobenzothiazole.

More recent synthetic strategies avoid harsh conditions. One efficient method involves a tandem reaction between o-haloanilines and carbon disulfide, promoted by the organic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to produce MBT derivatives in good to excellent yields.[6][9]

Synthesis of Derivatives

The thiol group at the 2-position of the MBT scaffold is a key functional handle for derivatization. Functionalization of this SH group is a critical step in creating derivatives with specific biological activities.[10] Common synthetic transformations include S-alkylation, S-arylation, and oxidation to disulfides like 2,2'-dithiobis(benzothiazole) (MBTS).[6][10]

Key Applications

Rubber Industry

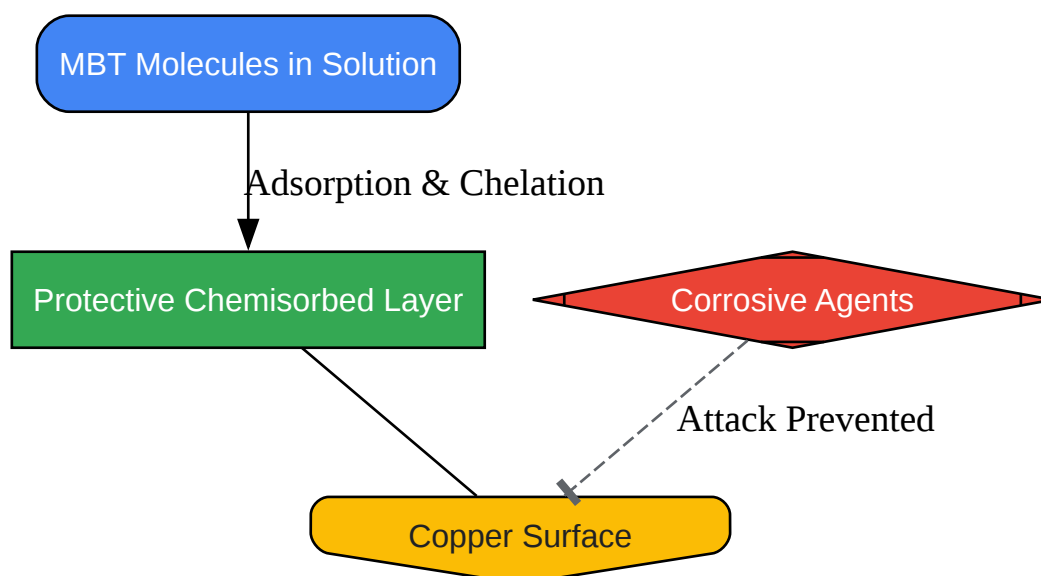
The predominant use of MBT and its derivatives remains in the rubber industry as vulcanization accelerators.[5] They significantly shorten the curing time and improve the physical properties of rubber products like tires, shoes, and belts.[11][12] Different derivatives offer varied curing speeds and properties.

Derivative	Common Name	Key Feature	Primary Use
2-Mercaptobenzothiazole	MBT	Fast-curing primary accelerator	General-purpose rubber goods, tires, footwear[5][11]
2,2'-Dithiobis(benzothiazole)	MBTS	Slower onset of cure than MBT, provides scorch safety	Tires, industrial rubber products[6]
Zinc 2-mercaptobenzothiazole	ZMBT	Secondary accelerator, especially in latex	Latex foam vulcanization, adhesives[5][13]
N-Cyclohexyl-2-benzothiazolesulfenamide	CBS	Delayed-action accelerator, fast cure rate	Tire manufacturing, belts, hoses[4]

Table 1. Common 2-Mercaptobenzothiazole Derivatives in the Rubber Industry.

Corrosion Inhibition

MBT and its derivatives are highly effective corrosion inhibitors, particularly for copper and its alloys.[3][11] They function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents.[1] This property makes them valuable additives in antifreeze, cooling systems, cutting fluids, and hydraulic oils.[5][14]



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Figure 2: Mechanism of corrosion inhibition by MBT on a metal surface.

Biological and Pharmaceutical Activities

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, and MBT derivatives have been extensively studied for a wide range of pharmacological activities.[6][15] These include antimicrobial, antifungal, anti-inflammatory, antitumor, and antitubercular properties.[6][16][17]

Derivative Class	Biological Activity	Quantitative Data Example	Reference
2-(Alkenylthio)-5-aminobenzothiazoles	Antifungal (against <i>Candida albicans</i>)	MIC: 15.6 $\mu\text{g/mL}$	[6][18]
Azetidinone-substituted MBTs	Antibacterial (against <i>Staphylococcus aureus</i>)	Inhibition Zone: 16–22 mm	[6][18]
Various S-substituted MBTs	α -Glucosidase Inhibition (Antidiabetic)	IC ₅₀ : 31.21 - 208.63 μM (compared to Acarbose IC ₅₀ : 875.75 μM)	[19]
Benzothiazole-2-thiol derivatives	Apoptosis Induction (Anticancer)	-	[16]

Table 2. Selected Biological Activities of 2-Mercaptobenzothiazole Derivatives.

Experimental Protocols

General Protocol for Synthesis of 2-(Benzylthio)benzothiazole Derivatives

This protocol is a representative example of the S-alkylation of MBT, a common method for creating derivatives.[6]

- **Preparation of Sodium Salt:** Dissolve 2-mercaptobenzothiazole (1.0 eq) in N,N-dimethylformamide (DMF) at room temperature. Add sodium hydride (NaH) or another suitable base (e.g., K_2CO_3) (1.1 eq) portion-wise. Stir the mixture for 30 minutes to form the sodium salt of MBT.
- **Nucleophilic Substitution:** Add the appropriate substituted benzyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the solution.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

- Workup: Pour the reaction mixture into ice-cold water. A solid precipitate will form.
- Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water to remove residual DMF and salts.
- Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(benzylthio)benzothiazole derivative.
- Characterization: Confirm the structure of the final compound using analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

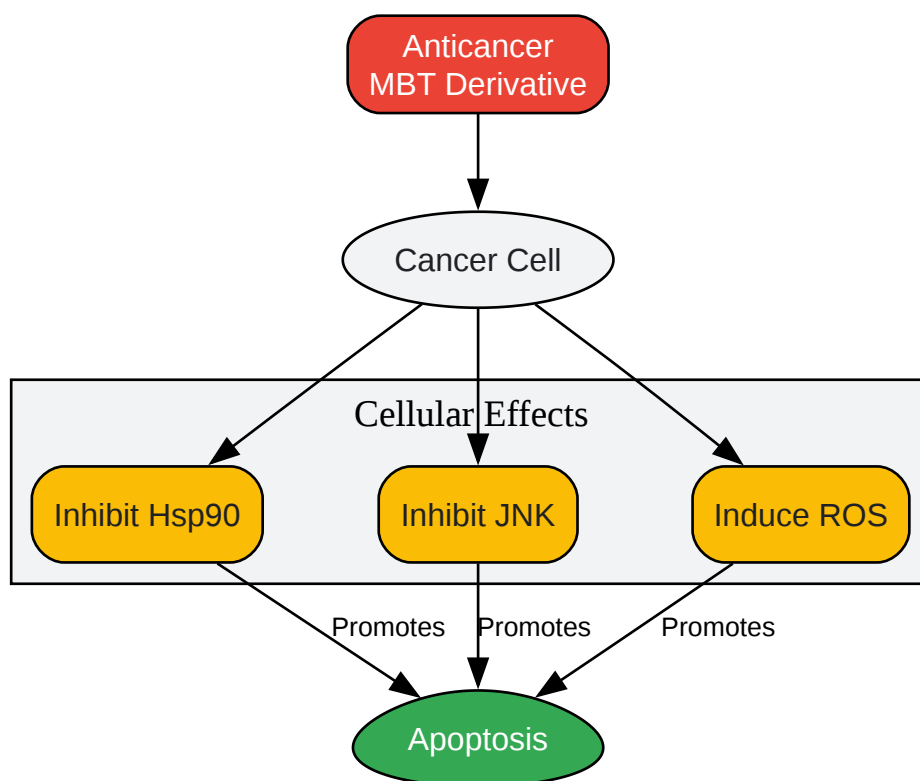


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Figure 3: Experimental workflow for the synthesis of S-alkylated MBT derivatives.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of MBT derivatives stem from their ability to interact with various cellular targets and pathways. They are known inhibitors of several key enzymes, including monoamine oxidase, heat shock protein 90 (Hsp90), and c-Jun N-terminal kinases.[6][15][17] In oncology, certain novel benzothiazole-2-thiol derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for cancer therapy.[16][20]



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Figure 4: Simplified signaling targets of anticancer MBT derivatives.

Conclusion

The history of 2-mercaptobenzothiazole is a compelling narrative of chemical innovation, beginning with a solution to an industrial challenge and blossoming into a field of significant medicinal potential. Its derivatives are now recognized for a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. The synthetic accessibility and the ease of functionalization of the MBT core continue to fuel research into novel compounds with tailored properties. For researchers and drug development professionals, the MBT scaffold remains a valuable and promising platform for designing the next generation of therapeutic agents and advanced materials.

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